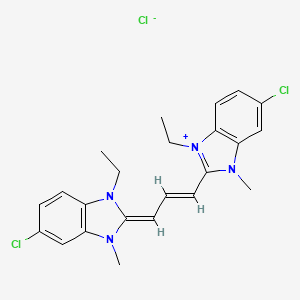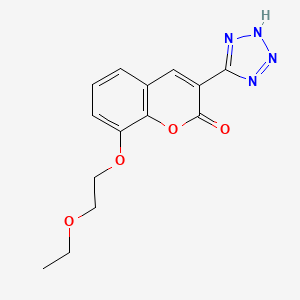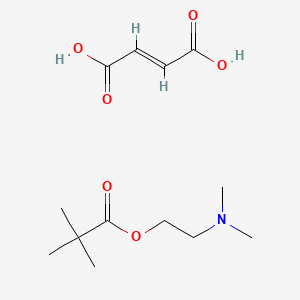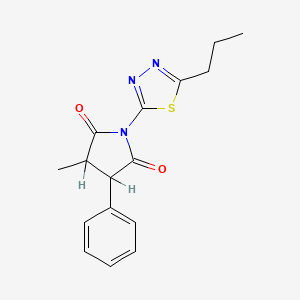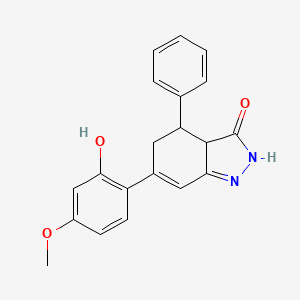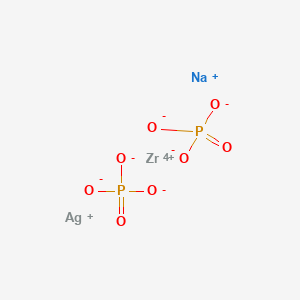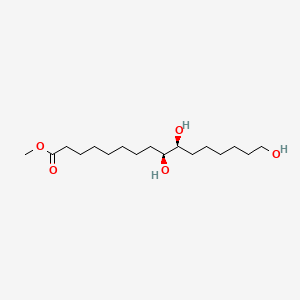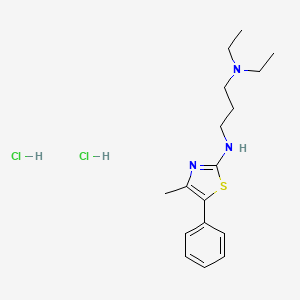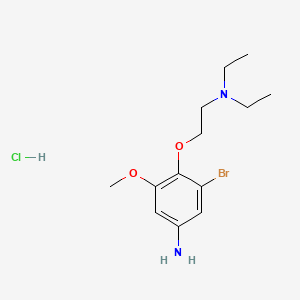
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is a chemical compound with the molecular formula C18H33BrCl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a methoxy group attached to the phenetidine structure, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the bromination of p-Phenetidine followed by the introduction of the diethylamino group and the methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-propoxy-, hydrochloride: Similar structure but with a propoxy group instead of a methoxy group.
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-hexyloxy-, hydrochloride: Similar structure but with a hexyloxy group instead of a methoxy group.
Uniqueness
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with molecular targets, differentiating it from similar compounds with different substituents.
Propriétés
Numéro CAS |
96116-02-8 |
|---|---|
Formule moléculaire |
C13H22BrClN2O2 |
Poids moléculaire |
353.68 g/mol |
Nom IUPAC |
3-bromo-4-[2-(diethylamino)ethoxy]-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H21BrN2O2.ClH/c1-4-16(5-2)6-7-18-13-11(14)8-10(15)9-12(13)17-3;/h8-9H,4-7,15H2,1-3H3;1H |
Clé InChI |
MJRUICBEVVAILY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1Br)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


